N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a multi-heterocyclic architecture combining a pyrrole core linked to a 1,2,4-oxadiazole ring and an acetamide group. Key structural attributes include:
- 3-Chloro-4-methoxyphenyl group: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic distribution and binding interactions.
- 4-Fluorophenyl-substituted oxadiazole: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O3/c1-29-18-9-8-15(11-16(18)22)24-19(28)12-27-10-2-3-17(27)21-25-20(26-30-21)13-4-6-14(23)7-5-13/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFRURACVFEAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a novel compound that has garnered attention for its potential biological activities. This compound contains a combination of oxadiazole and pyrrole moieties, which are known to exhibit diverse pharmacological properties. This article discusses the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The structural formula of this compound is represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Recent studies have indicated that compounds containing oxadiazole and pyrrole rings possess significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines, including breast cancer and leukemia cells .
- The specific compound under discussion has been tested against MCF-7 (breast cancer) and MDA-MB-231 cell lines, showing substantial inhibitory effects on cell proliferation.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| 3-Chloro Group | Enhances potency against cancer cells |
| 4-Methoxy Group | Improves solubility and bioavailability |
| 4-Fluorophenyl Moiety | Increases selectivity towards specific targets |
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Antiplasmodial Activity :
- Inhibition of Enzymatic Activity :
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Heterocyclic Core Modifications
- Pyrazole Derivatives (e.g., 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide): Pyrazole rings are associated with insecticidal activity (e.g., Fipronil derivatives) . The target compound’s pyrrole-oxadiazole system may offer broader bioactivity due to conformational flexibility.
- Triazole Derivatives (e.g., N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) :
Electronic and Steric Effects
Pharmacological Implications
- Antifungal Activity : Pyrazole derivatives (e.g., ) show insecticidal properties, while triazole-thioacetamides () are antifungal. The target compound’s fluorophenyl group may optimize activity against fungal targets due to increased electronegativity.
- Metabolic Stability : The oxadiazole ring in the target compound is less prone to hydrolysis than ester-containing analogs, as observed in chromen-4-one derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
